molecular formula C22H23N5O3 B2585440 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-33-4

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2585440
CAS No.: 536999-33-4
M. Wt: 405.458
InChI Key: KRJYIOCJRFDRMQ-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound that has captured the attention of chemists and pharmacologists alike. This molecule is characterized by a unique triazolopyrimidine core, flanked by benzyloxy and ethoxyphenyl groups, which confer distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically begins with the preparation of the 1,2,4-triazole ring through the cyclization of appropriate precursors. Further steps involve the introduction of benzyloxy and ethoxyphenyl groups under controlled conditions, often using metal-catalyzed coupling reactions. Key intermediates are carefully purified to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production methods may utilize flow chemistry techniques for continuous synthesis, allowing for scalability and improved safety. Process optimization focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each step, ensuring cost-effective large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon catalysts.

  • Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Common Reagents and Conditions: Typical reagents include bromine for halogenation, sodium borohydride for reductions, and Grignard reagents for nucleophilic additions. Reaction conditions such as temperature, solvent, and pH are optimized to favor the desired transformation.

Major Products Formed: Depending on the reaction, major products can vary from hydroxylated derivatives to completely reduced forms, providing a wide range of derivatives for further study.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity and stability make it ideal for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biology, its analogs are investigated for their potential as enzyme inhibitors or modulators of biological pathways. They may interact with specific proteins, providing insights into cellular processes.

Medicine: The pharmaceutical industry explores its potential as a lead compound for drug development. Its unique structure allows for the design of derivatives with enhanced efficacy and reduced side effects.

Industry: Beyond academia, this compound finds applications in industrial chemistry, where it may be used in the formulation of new materials or as a catalyst in polymerization reactions.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to the active site or allosteric sites, altering the conformation and activity of the target protein. Pathways affected include signal transduction and metabolic pathways, leading to varied biological outcomes.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitutions, which enhance its solubility and stability. Similar compounds include:

  • 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives with different aryl groups.

  • Substituted phenyl derivatives influencing pharmacokinetics.

Each of these compounds brings a different aspect to the table, but the unique combination of benzyloxy and ethoxyphenyl groups in this molecule offers a distinct set of properties, making it a valuable subject of study.

There you have it. Got any more deep dives you want to do?

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYIOCJRFDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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